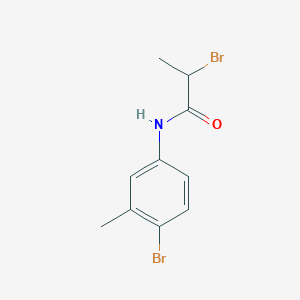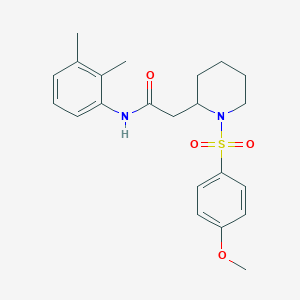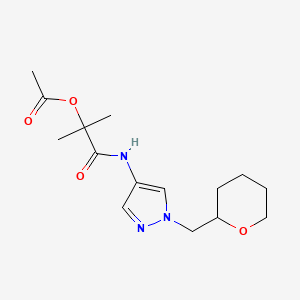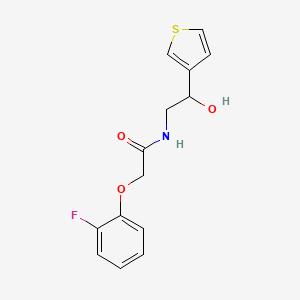![molecular formula C53H55NO17 B2648690 (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 1106691-66-0](/img/no-structure.png)
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a useful research compound. Its molecular formula is C53H55NO17 and its molecular weight is 978.013. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrophilic Aliphatic Polyesters
The study by Trollsås et al. (2000) discusses the synthesis and polymerization of new cyclic esters, including those containing functional groups such as hydroxyl and amino, derived from cyclohexanone derivatives. This research has applications in developing hydrophilic aliphatic polyesters, useful in various fields including biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Catalytic Asymmetric Hydroformylation
Hayashi et al. (1979) explored the use of chiral bidentate phosphorus ligands, such as cyclohexane derivatives, in rhodium-catalyzed asymmetric hydroformylation. This process is significant in the synthesis of aldehydes, a key intermediate in pharmaceuticals and agrochemicals production (Hayashi et al., 1979).
Supramolecular Networks in Crystal Engineering
Cui et al. (2017) synthesized cocrystals using bis(benzimidazole) derivatives and aromatic carboxylic acids, demonstrating diverse 3D supramolecular networks. These findings are relevant in crystal engineering, where such networks can be used in designing materials with specific properties like thermal stability and photoluminescence (Cui et al., 2017).
Radical Intermediates in Thermal Decomposition
Sugihara et al. (1992) studied the thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, revealing insights into radical intermediates. This research contributes to the understanding of radical chemistry and has potential applications in polymer chemistry and materials science (Sugihara et al., 1992).
Co(ii) Coordination Polymers and Photocatalytic Behavior
A study by Cui et al. (2017) on Co(ii) coordination polymers highlights their potential in photocatalytic degradation of pollutants, offering a sustainable approach to environmental remediation (Cui et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid' involves the synthesis of two separate compounds, which are then combined through a series of reactions to form the final product. The first compound, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol, is synthesized through a series of reactions involving cyclohexanone, benzylamine, and various reagents. The second compound, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is synthesized through a series of reactions involving butanedione, methyl benzoate, and various reagents. These two compounds are then combined through a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Butanedione", "Methyl benzoate", "Various reagents" ], "Reaction": [ "Synthesis of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol:", "1. Cyclohexanone is reacted with benzylamine in the presence of a catalyst to form the intermediate product, (1R,2R)-2-(Benzylamino)cyclohexanone.", "2. The intermediate product is then reduced using a reducing agent to form the final product, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol.", "Synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid:", "1. Butanedione is reacted with methyl benzoate in the presence of a catalyst to form the intermediate product, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanone.", "2. The intermediate product is then oxidized using an oxidizing agent to form the final product, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid.", "Combination of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol and (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid:", "1. The two compounds are combined in the presence of a coupling agent to form the intermediate product, (1R,2R)-2-(Benzylamino)cyclohexan-1-yl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate.", "2. The intermediate product is then hydrolyzed using an acid to form the final product, (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid." ] } | |
Numéro CAS |
1106691-66-0 |
Nom du produit |
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
Formule moléculaire |
C53H55NO17 |
Poids moléculaire |
978.013 |
Nom IUPAC |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1 |
Clé InChI |
PXXFAJWFTRTIJU-JOWVIJPLSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





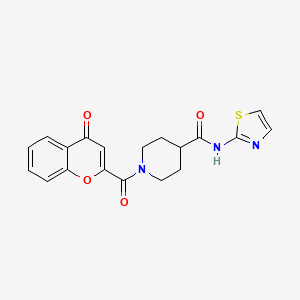
![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)
